molecular formula C12H13NO2S B062800 methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175137-41-4

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B062800
CAS No.: 175137-41-4
M. Wt: 235.3 g/mol
InChI Key: GPGHJQWNKOAJIK-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a methyl ester group and a pyrrole ring

Biochemical Analysis

Biochemical Properties

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This interaction plays a crucial role in various biochemical reactions, particularly in the differentiation of Th2 cells .

Cellular Effects

The effects of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate on cellular processes are significant. It suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines . This influence on cell function suggests that it may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate involves its binding interactions with biomolecules. As an inhibitor of GATA family proteins, it targets the DNA-binding activity of these proteins, thereby affecting gene expression .

Metabolic Pathways

Given its interaction with GATA family proteins, it may influence pathways associated with these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with thiophene-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)furan-2-carboxylate

Uniqueness

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials with tailored properties.

Properties

IUPAC Name

methyl 3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)10-6-7-16-11(10)12(14)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGHJQWNKOAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380608
Record name Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-41-4
Record name Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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